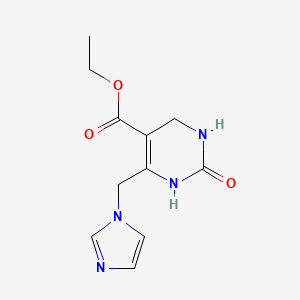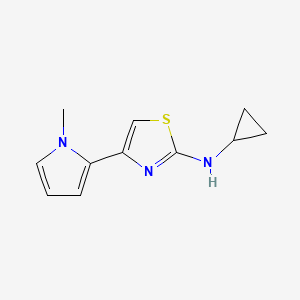![molecular formula C19H21N3O2 B7496603 4-[[1-(4-Methoxyphenyl)benzimidazol-2-yl]methyl]morpholine](/img/structure/B7496603.png)
4-[[1-(4-Methoxyphenyl)benzimidazol-2-yl]methyl]morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[[1-(4-Methoxyphenyl)benzimidazol-2-yl]methyl]morpholine, also known as MBMM, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MBMM belongs to the class of benzimidazole derivatives and has been synthesized using various methods.
作用机制
The mechanism of action of 4-[[1-(4-Methoxyphenyl)benzimidazol-2-yl]methyl]morpholine is not fully understood, but it is believed to involve the inhibition of tubulin polymerization, which is essential for cell division. 4-[[1-(4-Methoxyphenyl)benzimidazol-2-yl]methyl]morpholine binds to the colchicine-binding site on tubulin and prevents the formation of microtubules, leading to cell cycle arrest and apoptosis. 4-[[1-(4-Methoxyphenyl)benzimidazol-2-yl]methyl]morpholine has also been shown to inhibit the NF-κB signaling pathway by blocking the phosphorylation and degradation of IκBα, which prevents the translocation of NF-κB to the nucleus and the subsequent production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
4-[[1-(4-Methoxyphenyl)benzimidazol-2-yl]methyl]morpholine has been shown to have various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, reduction of oxidative stress, and suppression of inflammation. 4-[[1-(4-Methoxyphenyl)benzimidazol-2-yl]methyl]morpholine has also been reported to have low toxicity and good bioavailability, making it a potential candidate for drug development.
实验室实验的优点和局限性
One of the advantages of using 4-[[1-(4-Methoxyphenyl)benzimidazol-2-yl]methyl]morpholine in lab experiments is its high purity and low toxicity, which allows for accurate and reliable results. Another advantage is its potential therapeutic applications in various diseases, which makes it a valuable tool for drug development. However, one of the limitations of using 4-[[1-(4-Methoxyphenyl)benzimidazol-2-yl]methyl]morpholine in lab experiments is its high cost, which may limit its widespread use.
未来方向
There are several future directions for the research on 4-[[1-(4-Methoxyphenyl)benzimidazol-2-yl]methyl]morpholine, including:
1. Investigation of the structure-activity relationship of 4-[[1-(4-Methoxyphenyl)benzimidazol-2-yl]methyl]morpholine and its analogs to identify more potent and selective compounds for drug development.
2. Evaluation of the pharmacokinetics and pharmacodynamics of 4-[[1-(4-Methoxyphenyl)benzimidazol-2-yl]methyl]morpholine in preclinical models to determine its optimal dosing and administration.
3. Development of 4-[[1-(4-Methoxyphenyl)benzimidazol-2-yl]methyl]morpholine-based drug delivery systems to improve its bioavailability and target specific tissues or cells.
4. Investigation of the potential synergistic effects of 4-[[1-(4-Methoxyphenyl)benzimidazol-2-yl]methyl]morpholine with other anticancer or anti-inflammatory agents to enhance its therapeutic efficacy.
5. Exploration of the potential applications of 4-[[1-(4-Methoxyphenyl)benzimidazol-2-yl]methyl]morpholine in other diseases, such as cardiovascular and metabolic disorders.
Conclusion
4-[[1-(4-Methoxyphenyl)benzimidazol-2-yl]methyl]morpholine is a synthetic compound that has shown promising results in various scientific research applications, including cancer, inflammation, and neurological disorders. 4-[[1-(4-Methoxyphenyl)benzimidazol-2-yl]methyl]morpholine has a unique mechanism of action, which involves the inhibition of tubulin polymerization and the suppression of the NF-κB signaling pathway. 4-[[1-(4-Methoxyphenyl)benzimidazol-2-yl]methyl]morpholine has various biochemical and physiological effects and has low toxicity and good bioavailability, making it a potential candidate for drug development. However, further research is needed to fully understand the potential therapeutic applications of 4-[[1-(4-Methoxyphenyl)benzimidazol-2-yl]methyl]morpholine and to identify more potent and selective compounds for drug development.
合成方法
4-[[1-(4-Methoxyphenyl)benzimidazol-2-yl]methyl]morpholine can be synthesized using various methods, including the reaction of 4-methoxyphenyl-1,2-diamine with 2-formylbenzoic acid, followed by the reaction with morpholine and formaldehyde. Another method involves the reaction of 4-methoxyphenyl-1,2-diamine with 2-(chloromethyl)benzoic acid, followed by the reaction with morpholine and sodium hydroxide. Both methods have been reported to yield high purity 4-[[1-(4-Methoxyphenyl)benzimidazol-2-yl]methyl]morpholine.
科学研究应用
4-[[1-(4-Methoxyphenyl)benzimidazol-2-yl]methyl]morpholine has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, 4-[[1-(4-Methoxyphenyl)benzimidazol-2-yl]methyl]morpholine has shown promising results as a potent inhibitor of tubulin polymerization, which is essential for cell division. 4-[[1-(4-Methoxyphenyl)benzimidazol-2-yl]methyl]morpholine has also been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway. In inflammation research, 4-[[1-(4-Methoxyphenyl)benzimidazol-2-yl]methyl]morpholine has been reported to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by suppressing the NF-κB signaling pathway. In neurological research, 4-[[1-(4-Methoxyphenyl)benzimidazol-2-yl]methyl]morpholine has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
属性
IUPAC Name |
4-[[1-(4-methoxyphenyl)benzimidazol-2-yl]methyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c1-23-16-8-6-15(7-9-16)22-18-5-3-2-4-17(18)20-19(22)14-21-10-12-24-13-11-21/h2-9H,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJINTLMJTSGEGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=CC=CC=C3N=C2CN4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[[4-(2-thiophen-2-ylethyl)-1,2,4-triazol-3-yl]sulfanyl]ethanone](/img/structure/B7496522.png)
![2-[2-(2-Bromo-4-chlorophenoxy)ethylsulfanyl]-6-methylpyrimidin-4-amine](/img/structure/B7496537.png)
![3-(3,5-dimethoxyphenyl)-N-[(2-imidazol-1-ylpyridin-3-yl)methyl]propanamide](/img/structure/B7496548.png)
![N-[3-(4-ethylpiperazin-1-yl)sulfonylphenyl]-2-methoxy-5-sulfamoylbenzamide](/img/structure/B7496551.png)
![4-ethoxy-N-[2-[(2-imidazol-1-ylpyridin-3-yl)methylamino]-2-oxoethyl]benzamide](/img/structure/B7496554.png)
![1-Cyclohexyl-4-[2-(trifluoromethoxy)phenyl]sulfonylpiperazine](/img/structure/B7496558.png)

![N-benzyl-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B7496571.png)

![3-methyl-N-[(2-pyrrolidin-1-ylpyridin-4-yl)methyl]quinoxalin-2-amine](/img/structure/B7496589.png)
![2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-[(2-imidazol-1-ylpyridin-3-yl)methyl]acetamide](/img/structure/B7496597.png)

![N-[[1-(difluoromethyl)imidazol-2-yl]methyl]-N,2,3,5,6-pentamethylbenzenesulfonamide](/img/structure/B7496633.png)
